N-methylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c1-7-6(10)9-4-2-8-3-5-9/h8H,2-5H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYONZVIPMACEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470370 | |

| Record name | N-methylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163361-25-9 | |

| Record name | N-methylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpiperazine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methylpiperazine-1-carboxamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, structure, and potential applications. Due to the limited availability of public experimental data, this guide combines confirmed information with predicted properties and theoretical experimental protocols to serve as a valuable resource for researchers. The information on its precursor, N-methylpiperazine, is also included for contextual understanding.

Chemical Structure and Identification

This compound is characterized by a piperazine ring with a carboxamide functional group at the 1-position, which is further substituted with a methyl group on the amide nitrogen.

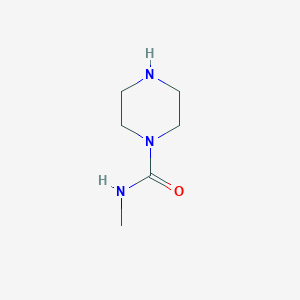

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is described as a white crystalline solid that is soluble in water, methanol, and ethanol.[1]

| Property | Value | Source |

| CAS Number | 163361-25-9 | |

| Molecular Formula | C₆H₁₃N₃O | |

| Molecular Weight | 143.19 g/mol | |

| Boiling Point | 347.0 ± 31.0 °C (Predicted) | |

| pKa | 14.39 ± 0.20 (Predicted) | |

| Physical State | White crystalline solid | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| SMILES | CNC(=O)N1CCNCC1 |

Note: Some physical properties are based on computational predictions due to the absence of published experimental data.

Properties of the hydrochloride salt are also provided for reference:

| Property | Value | Source |

| CAS Number | 479611-85-3 | |

| Molecular Formula | C₆H₁₄ClN₃O | |

| Molecular Weight | 179.65 g/mol |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available 1-Boc-piperazine.

Caption: Hypothetical workflow for the synthesis of this compound.

Step 1: Synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

-

Materials: 1-Boc-piperazine, Methyl isocyanate, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-Boc-piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl isocyanate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate.

-

Step 2: Synthesis of this compound (Boc Deprotection)

-

Materials: tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the product from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) to a pH of >10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Spectral Properties (Expected)

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH (piperazine) | 1.5 - 3.0 | broad singlet | 1H |

| -CH₂- (piperazine, adjacent to NH) | 2.7 - 3.0 | triplet | 4H |

| -CH₂- (piperazine, adjacent to N-C=O) | 3.3 - 3.6 | triplet | 4H |

| -CH₃ (amide) | 2.7 - 2.9 | doublet | 3H |

| -NH- (amide) | 5.0 - 7.0 | broad quartet | 1H |

¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -C H₃ (amide) | 25 - 30 |

| -C H₂- (piperazine) | 40 - 50 |

| C =O (amide) | 155 - 165 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium |

| N-H stretch (amide) | 3100 - 3300 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O stretch (amide) | 1630 - 1680 | Strong |

| N-H bend (amide) | 1510 - 1570 | Strong |

| C-N stretch (amine/amide) | 1000 - 1350 | Medium |

Mass Spectrometry

-

Expected Molecular Ion [M]⁺: m/z = 143.11

-

Expected [M+H]⁺: m/z = 144.12

-

Common Fragmentation Patterns: Loss of the methylcarbamoyl group, cleavage of the piperazine ring.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its potential biological activities are an area of active interest.

-

Medicinal Chemistry: It is a versatile intermediate for the development of active pharmaceutical ingredients (APIs).[1]

-

Kinase Inhibition: It has been identified as a potential inhibitor of the kinase family.

-

Neurological Disorders: Research suggests it may be a promising lead compound for developing drugs targeting neurological disorders.[1]

-

Reductive Amination Agent: It has been described as a reductive amination agent in organic synthesis.

Precursor: N-methylpiperazine

A thorough understanding of this compound often requires knowledge of its key precursor, N-methylpiperazine.

| Property | Value |

| CAS Number | 109-01-3 |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 138 °C |

| Melting Point | -6 °C |

| Density | 0.903 g/mL at 25 °C |

Safety and Handling

Specific safety data for this compound is not widely available. Standard laboratory safety precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, it is advisable to consult the safety data sheet (SDS) for its precursor, N-methylpiperazine, and to handle the compound with the assumption that it may have similar hazards.

Disclaimer: This document is intended for informational purposes for a technical audience. The hypothetical experimental protocols are illustrative and have not been validated. All laboratory work should be conducted with appropriate safety measures and by qualified personnel.

References

N-methylpiperazine-1-carboxamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a small molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its emerging role as a kinase inhibitor scaffold and a reagent in reductive amination. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental insights and a summary of its biological context.

Core Compound Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of the methyl group on one nitrogen and a carboxamide group on the other imparts specific physicochemical properties that are advantageous in drug design, such as improved solubility and the ability to participate in hydrogen bonding.

| Property | Value | Reference |

| CAS Number | 163361-25-9 | |

| Molecular Formula | C₆H₁₃N₃O | |

| Molecular Weight | 143.18 g/mol | |

| Canonical SMILES | CNC(=O)N1CCNCC1 | |

| Physical Description | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and straightforward method involves the reaction of piperazine with a methylating agent, followed by the introduction of the carboxamide group.

Experimental Protocol: A Representative Synthesis

Step 1: N-methylation of Piperazine

A common method for the synthesis of N-methylpiperazine involves the reductive amination of piperazine with formaldehyde.

-

Materials: Piperazine, formaldehyde (37% in water), methanol, Raney nickel or palladium on carbon (Pd/C), hydrogen gas.

-

Procedure:

-

In a suitable reactor, dissolve piperazine in methanol.

-

Add formaldehyde to the solution. The molar ratio of piperazine to formaldehyde is typically around 1:1 to 1.2.

-

The reaction mixture is stirred at room temperature to form the intermediate condensation product.

-

Introduce the catalyst (e.g., 5% Pd/C).

-

The reactor is then pressurized with hydrogen gas (typically 1-6 MPa) and heated to a temperature between 70-100 °C.

-

The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is cooled, and the catalyst is filtered off.

-

The solvent is removed under reduced pressure, and the resulting N-methylpiperazine can be purified by distillation.

-

Step 2: Carboxamide Formation

The N-methylpiperazine is then reacted with an appropriate reagent to form the carboxamide. Reaction with an isocyanate is a common method.

-

Materials: N-methylpiperazine, methyl isocyanate, a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve N-methylpiperazine in the chosen solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methyl isocyanate in the same solvent to the cooled N-methylpiperazine solution.

-

The reaction is typically exothermic and is stirred at a low temperature for a few hours, then allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Applications in Organic Synthesis and Medicinal Chemistry

Reductive Amination Agent

This compound is described as a reductive amination agent. In this context, it can be used in the synthesis of more complex molecules by facilitating the formation of carbon-nitrogen bonds.

Kinase Inhibitor Scaffold

The piperazine moiety is a common scaffold in the development of kinase inhibitors.[1][2][3] While specific kinase inhibition data for this compound is not extensively published, the structural motif is present in numerous potent kinase inhibitors. The N-methylpiperazine group often enhances aqueous solubility and provides a key interaction point with the kinase active site.

For instance, related piperazine-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and dual Src/Abl kinases.[4][5]

Potential Signaling Pathway Involvement

Given its potential as a kinase inhibitor, this compound could modulate various signaling pathways implicated in cell proliferation, survival, and differentiation. A generalized kinase inhibition pathway is depicted below.

Caption: Generalized kinase inhibition pathway.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of this compound or its derivatives as kinase inhibitors would typically follow a standardized workflow.

Caption: Workflow for kinase inhibitor screening.

Conclusion

This compound represents a versatile chemical entity with established and potential applications in both synthetic chemistry and drug discovery. Its straightforward synthesis and the known biological relevance of the piperazine scaffold make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further detailed biological evaluation is warranted to fully elucidate its therapeutic potential.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of N-methylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of N-methylpiperazine-1-carboxamide, a molecule of interest in pharmaceutical and chemical research. Due to the limited publicly available quantitative data for this specific compound, this guide also includes information on the closely related compound N-methylpiperazine for comparative purposes and outlines generalized experimental protocols for determining these key physicochemical properties.

Introduction

This compound is a derivative of piperazine featuring a methyl group on one nitrogen and a carboxamide group on the other. This substitution pattern suggests a compound with potential applications as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. Understanding its solubility and stability is critical for its handling, formulation, and the development of new chemical entities. While specific experimental data for this compound is scarce, its structural components—a piperazine ring and a carboxamide group—provide a basis for predicting its chemical behavior.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions indicate it is a white crystalline solid soluble in water and organic solvents like methanol and ethanol[1]. One computational study predicts a water solubility of 286.0 mg/mL (2.2 mol/L) using a topological method[2].

For comparative purposes, the solubility of the parent compound, N-methylpiperazine, is well-documented. It is important to note that the presence of the carboxamide group in this compound is expected to significantly influence its solubility profile, likely increasing its polarity and potential for hydrogen bonding compared to N-methylpiperazine.

Table 1: Solubility Data

| Compound | Solvent | Solubility | Data Type |

| This compound | Water | Soluble[1] | Qualitative |

| Water | 286.0 mg/mL[2] | Predicted | |

| Methanol | Soluble[1] | Qualitative | |

| Ethanol | Soluble[1] | Qualitative | |

| N-methylpiperazine (for comparison) | Water | Soluble | Qualitative |

| Ether | Soluble | Qualitative | |

| Ethanol | Soluble | Qualitative | |

| Methanol | Miscible | Qualitative |

Stability Profile

Experimental Protocols

Given the lack of specific published methods for this compound, the following sections describe generalized protocols for determining solubility and stability, based on standard pharmaceutical development practices.

Solubility Determination Protocol

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable quantitative analytical method

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility from the determined concentration and the dilution factor.

Stability Indicating Method and Forced Degradation Protocol

A stability-indicating analytical method is crucial for separating the intact drug from its potential degradation products. Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the stability-indicating method.

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.

Part 1: Method Development

-

Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from its potential impurities and degradation products. Mobile phase, column, and gradient conditions should be optimized.

Part 2: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., at 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., at 60-80 °C) for a defined period.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method.

-

Peak Purity: Assess the peak purity of the parent compound in stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into N-methylpiperazine and isocyanic acid (which would further decompose).

-

Oxidation: The nitrogen atoms in the piperazine ring, particularly the tertiary amine, are potential sites for oxidation, leading to the formation of N-oxides. Ring opening is also a possibility under harsh oxidative conditions.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative experimental data is limited, the provided qualitative information and generalized protocols offer a framework for researchers and drug development professionals to characterize this compound. Further experimental investigation is necessary to establish a comprehensive physicochemical profile, which is essential for its potential applications in the pharmaceutical and chemical industries.

References

Spectroscopic data (NMR, IR, Mass Spec) for N-methylpiperazine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-methylpiperazine-1-carboxamide, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available experimental spectra, this document focuses on predicted data generated from computational models, alongside standardized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for the characterization and identification of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide a foundational dataset for researchers.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | br s | 1H | -NH- |

| ~3.4 - 3.5 | t | 4H | -N(CO)-CH₂- |

| ~2.7 - 2.8 | d | 3H | -NH-CH₃ |

| ~2.4 - 2.5 | t | 4H | -N(CH₃)-CH₂- |

| ~2.3 | s | 3H | -N-CH₃ (ring) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O |

| ~54 | -N(CH₃)-CH₂- |

| ~46 | -N-CH₃ (ring) |

| ~45 | -N(CO)-CH₂- |

| ~26 | -NH-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~2940, ~2850 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1450 | Medium | C-H Bend |

| ~1260 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 143 | 40 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - HNCH₃]⁺ |

| 85 | 30 | [M - CONHCH₃]⁺ |

| 70 | 90 | [C₄H₈N]⁺ |

| 57 | 80 | [C₃H₅N]⁺ |

| 42 | 60 | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 45-90°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Process the FID and reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample dissolution (e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at 70 eV is a common technique for small molecules that produces characteristic fragmentation patterns.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

N-Methylpiperazine-1-carboxamide Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The N-methylpiperazine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate lipophilicity and form hydrogen bonds, make it an attractive moiety for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and development efforts in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern (R) | A-549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MIAPaCa-2 (Pancreatic) IC50 (µM) | Reference |

| A-6 | 2,5-di-CH3 | 7.74 | 18.80 | 14.98 | [1] |

| A-11 | 3-OCH3 | 5.71 | 4.26 | 31.36 | [1][2] |

| Gefitinib | (Standard) | 16.56 | 10.51 | 49.50 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

-

Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control. Incubate the plates for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: EGFR Inhibition

Experimental Workflow: In Vitro Anticancer Screening

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[3][4] N-methylpiperazine derivatives have been investigated for their potential to combat various bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of representative piperazine derivatives, indicating the diameter of the zone of inhibition against various microorganisms.

| Compound ID | S. aureus (mm) | S. epidermidis (mm) | P. aeruginosa (mm) | E. coli (mm) | C. albicans (mm) | Reference |

| Derivative X | 18 | 16 | 12 | 14 | 20 | [5] |

| Derivative Y | 22 | 20 | 15 | 18 | 24 | [6] |

| Ciprofloxacin | 25 | 23 | 20 | 22 | N/A | [6] |

| Fluconazole | N/A | N/A | N/A | N/A | 28 | [6] |

Note: Data is illustrative based on typical findings for piperazine derivatives as specific data for this compound was not available in the initial search.

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria and fungi.

Materials:

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm)

-

Test compounds and standard antibiotics

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to create a lawn of growth.

-

Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar. Standard antibiotic discs are used as controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Central Nervous System (CNS) Activity

The N-arylpiperazine moiety is a well-known pharmacophore for CNS-active compounds, particularly those targeting serotonergic and dopaminergic receptors.[7] This suggests that this compound derivatives could be promising candidates for the development of novel treatments for neurological and psychiatric disorders.

Potential CNS Targets and Activities

-

Serotonin and Dopamine Receptor Modulation: Many arylpiperazine derivatives exhibit affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes, which are implicated in conditions such as depression, anxiety, schizophrenia, and Parkinson's disease.[7]

-

Acetylcholinesterase (AChE) Inhibition: Some coumarin-piperazine hybrids have shown significant AChE inhibitory activity, a key target in the management of Alzheimer's disease.[7]

-

Anticonvulsant Activity: Cinnamyl piperazine derivatives have been investigated for their potential as anticonvulsant agents.[8]

Experimental Workflow: Preliminary CNS Activity Screening

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. The evidence presented in this guide underscores their potential in the development of new anticancer, antimicrobial, and CNS-active therapeutic agents. The provided data, protocols, and diagrams serve as a valuable resource for researchers to design and execute further investigations into the therapeutic potential of this important chemical scaffold. Future studies should focus on expanding the structure-activity relationship (SAR) knowledge, optimizing lead compounds, and elucidating the precise molecular mechanisms underlying their biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asm.org [asm.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

N-Methylpiperazine-1-Carboxamide: A Core Scaffold for Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-methylpiperazine moiety is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, oral bioavailability, and target affinity.[1] This is particularly evident in the field of protein kinase inhibitors, where this functional group is a key component of several approved drugs, including imatinib, dasatinib, and bosutinib.[1] This technical guide focuses on the N-methylpiperazine-1-carboxamide core, a fundamental scaffold that serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. While this compound itself is recognized as an inhibitor of the kinase family, its true potential is realized in more complex derivatives. This document will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of kinase inhibitors built upon this essential scaffold.

Synthesis of this compound Derivatives

The synthesis of molecules containing the this compound core is typically straightforward. A common method involves the reaction of 1-methylpiperazine with a suitable carboxylic acid derivative. For instance, N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide can be synthesized by reacting 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol.

A general synthetic route for more complex piperazine amides often starts with the coupling of a substituted aniline with an acid chloride to form an amide bond. Subsequent modifications can introduce the N-methylpiperazine group.

Quantitative Analysis of Kinase Inhibition

The this compound scaffold is a component of numerous potent kinase inhibitors. The following table summarizes the in vitro inhibitory activities (IC50) of several representative compounds against their primary kinase targets. This data highlights the versatility of the scaffold in targeting different kinase families.

| Compound Name/Reference | Kinase Target(s) | IC50 (nM) | Cell-Based Assay IC50 (µM) |

| Dasatinib (BMS-354825) | Src | 0.5 | - |

| Abl | <1 | - | |

| PHA-848125 | CDK2 | 45 | A2780: - |

| TrkA | 53 | - | |

| MEK Inhibitor (Compound 10g) | MEK1 | 110 | HepG2: 0.51 |

| JNK Inhibitor (Piperazine amide 1) | JNK1 | 490 | - |

| JNK3 | 1000 | - |

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors from the this compound scaffold has yielded valuable structure-activity relationship (SAR) insights. Optimization of a high-throughput screening hit, a piperazine amide, led to the discovery of several potent JNK inhibitors.[2] This demonstrates that modifications to the aryl group attached to the carboxamide and substitutions on the piperazine ring can significantly impact potency and selectivity.

For instance, in the development of dual Src/Abl inhibitors, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety were synthesized.[3] The selection of Dasatinib (BMS-354825) for further development was based on its robust in vivo activity and favorable pharmacokinetic profile, underscoring the importance of the N-methylpiperazine group in achieving desirable drug-like properties.[3]

Targeted Signaling Pathways

Kinase inhibitors containing the this compound scaffold have been developed to target several critical signaling pathways implicated in cancer and other diseases.

Caption: Key signaling pathways targeted by kinase inhibitors.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental protocols. Below are representative methodologies for key assays.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the target kinase.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (this compound derivative)

-

96-well plates

-

Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., A549, HCT-116)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[4]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Experimental Workflow

The discovery and development of a novel kinase inhibitor based on the this compound scaffold typically follows a structured workflow.

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

The this compound scaffold is a cornerstone in the design of modern kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The extensive body of research on its derivatives has provided a solid foundation of SAR data, guiding the optimization of potency, selectivity, and pharmacokinetic profiles. As our understanding of kinase biology continues to expand, this versatile scaffold is poised to remain a critical component in the armamentarium of medicinal chemists targeting this important class of enzymes. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel chemical space around this proven core structure.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide on the Safety, Handling, and Properties of N-Methylpiperazine and a Note on N-methylpiperazine-1-carboxamide

Section 1: Safety and Hazard Information for N-Methylpiperazine

N-methylpiperazine is a flammable, corrosive, and toxic chemical that requires strict safety protocols for handling.[1] It can cause severe skin burns and eye damage, may lead to an allergic skin reaction, and is harmful if inhaled.[1]

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Irritation | Category 1 |

| Skin Sensitization | Sub-category 1B |

Source: Sigma-Aldrich Safety Data Sheet

Hazard Statements

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H332: Harmful if inhaled.

Source: Sigma-Aldrich Safety Data Sheet

Precautionary Statements

A comprehensive list of precautionary statements includes measures for prevention, response, storage, and disposal.[1] Key preventive measures include keeping the substance away from heat and ignition sources, using explosion-proof equipment, and wearing appropriate personal protective equipment (PPE).[1]

Section 2: Physical and Chemical Properties of N-Methylpiperazine

| Property | Value | Source |

| Molecular Formula | C5H12N2 | Fisher Scientific[2] |

| Molecular Weight | 100.16 g/mol | Fisher Scientific[2] |

| Boiling Point | 138 °C (280 °F) | Sigma-Aldrich |

| Density | 0.903 g/mL at 25 °C (77 °F) | Sigma-Aldrich |

| Flash Point | 31.5 °C (88.7 °F) - closed cup | Sigma-Aldrich |

| Autoignition Temperature | 320 °C (608 °F) | Fisher Scientific[2] |

| Vapor Pressure | 0.9 kPa at 20 °C | Fisher Scientific[2] |

| Vapor Density | 3.5 (vs air) | |

| Solubility in Water | Miscible | |

| Appearance | Clear, colorless liquid |

Section 3: Handling and Storage

Proper handling and storage of N-methylpiperazine are crucial to ensure safety.

Safe Handling Procedures

-

Work under a chemical fume hood.[1]

-

Avoid inhaling the substance or allowing it to come into contact with skin and eyes.

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

All metal parts of equipment must be grounded to prevent ignition from static electricity.[1]

-

Keep the container tightly closed when not in use.

Storage Conditions

-

Store in a flammable materials area.[2]

-

Keep containers in a dry, cool, and well-ventilated place.[2]

-

The substance is hygroscopic and sensitive to moisture.[2]

-

Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Section 4: Emergency Procedures and First Aid

Immediate action is required in case of exposure to N-methylpiperazine.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. A physician should be called immediately.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. A physician should be called immediately.

-

Eye Contact: Rinse eyes with plenty of water, making sure to remove contact lenses. An ophthalmologist should be consulted immediately.

-

Ingestion: Have the victim drink water (no more than two glasses). Do not induce vomiting due to the risk of perforation. A physician should be called immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors are heavier than air and can form explosive mixtures with air, especially at elevated temperatures.

-

Protective Equipment: Firefighters should use a self-contained breathing apparatus and wear full protective clothing.

Section 5: Toxicological Information for N-Methylpiperazine

The toxicological properties of N-methylpiperazine indicate that it is harmful and corrosive.

| Toxicity Data | Value | Species |

| LD50 Oral | 2830 µL/kg | Rat |

| LC50 Inhalation | Not available | |

| LD50 Dermal | Not available |

Source: Fisher Scientific[2]

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Additional Information: The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.

Section 6: Experimental Protocols

Detailed experimental protocols for safety and handling of N-methylpiperazine-1-carboxamide are not available. The following logical workflows are based on standard procedures for handling hazardous chemicals like N-methylpiperazine.

Chemical Handling Workflow

Caption: Standard workflow for safely handling N-methylpiperazine.

Emergency Spill Response Protocol

References

The N-Methylpiperazine Scaffold: A Cornerstone in Modern Drug Design and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methylpiperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design and development of a diverse array of therapeutic agents. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties, which medicinal chemists leverage to enhance the efficacy, selectivity, and drug-likeness of molecules. This technical guide provides a comprehensive overview of the role of the N-methylpiperazine scaffold in drug design, replete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The N-Methylpiperazine Scaffold: Physicochemical Properties and Pharmacokinetic Advantages

N-methylpiperazine is a heterocyclic organic compound that imparts a unique set of properties to drug candidates.[1] Its structure, featuring a six-membered ring with two nitrogen atoms at opposite positions and a methyl group on one of them, provides a balance of lipophilicity and hydrophilicity, crucial for oral bioavailability and metabolic stability.

The tertiary amine in the N-methylpiperazine moiety is basic, allowing for the formation of salts, which can improve solubility and facilitate formulation. This basicity also enables key interactions with biological targets, such as hydrogen bonding.[2] The presence of the N-methyl group enhances lipophilicity compared to the parent piperazine, which can improve membrane permeability and blood-brain barrier penetration for CNS-acting drugs.[3]

Table 1: Physicochemical Properties of N-Methylpiperazine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂ | [1] |

| Molar Mass | 100.16 g/mol | [1] |

| Boiling Point | 138 °C | [1] |

| Melting Point | -6 °C | [1] |

| Density | 0.903 g/mL at 25 °C | |

| Water Solubility | Miscible | |

| pKa | 9.09 (+1), 4.94 (+2) at 25 °C |

These properties make the N-methylpiperazine scaffold a versatile building block in drug discovery, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[2]

FDA-Approved Drugs Featuring the N-Methylpiperazine Scaffold

The versatility of the N-methylpiperazine scaffold is underscored by its presence in a wide range of FDA-approved drugs across various therapeutic areas. From anticancer agents to antipsychotics and antivirals, this moiety has proven to be a valuable component in the development of successful therapeutics.[4][5][6]

Table 2: A Selection of FDA-Approved Drugs Containing the N-Methylpiperazine Scaffold

| Drug Name | Therapeutic Category | Primary Target(s) |

| Imatinib | Oncology | BCR-ABL, c-KIT, PDGFR |

| Clozapine | Antipsychotic | Dopamine (D2, D4) and Serotonin (5-HT2A) receptors |

| Sildenafil | Erectile Dysfunction | Phosphodiesterase 5 (PDE5) |

| Trifluoperazine | Antipsychotic | Dopamine D2 receptors |

| Cyclizine | Antihistamine, Antiemetic | Histamine H1 receptors |

| Meclizine | Antihistamine, Antiemetic | Histamine H1 receptors |

| Ofloxacin | Antibiotic | DNA gyrase, Topoisomerase IV |

| Vortioxetine | Antidepressant | Serotonin transporter (SERT), 5-HT1A, 5-HT3, 5-HT7 receptors |

| Ponatinib | Oncology | BCR-ABL, VEGFR, FGFR, PDGFR |

| Nintedanib | Oncology, Antifibrotic | VEGFR, FGFR, PDGFR |

| Bosutinib | Oncology | BCR-ABL, Src family kinases |

| Brigatinib | Oncology | ALK, EGFR |

| Gilteritinib | Oncology | FLT3, AXL |

| Diethylcarbamazine | Anthelmintic | Not fully elucidated; targets microfilariae |

Quantitative Insights: Biological Activity of N-Methylpiperazine Derivatives

The N-methylpiperazine moiety often contributes significantly to the biological activity of a drug molecule. The following tables summarize key quantitative data for several compounds, highlighting the potency that can be achieved by incorporating this scaffold.

Table 3: In Vitro Kinase Inhibition Data for Imatinib

| Kinase Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| Bcr-Abl | Autophosphorylation | 25 | [7] |

| c-Abl | Kinase Assay | 400 | [7] |

| c-Kit | Kinase Assay | ~25 | [7] |

| PDGFR | Kinase Assay | ~25 | [7] |

Table 4: In Vitro Receptor Binding Affinity of Clozapine

| Receptor Target | Ki (nM) | Notes |

| Dopamine D₂ | ~120 | Antagonist |

| Dopamine D₄ | 9 | Antagonist |

| Serotonin 5-HT₂A | 1.6 - 5.4 | Antagonist |

| Muscarinic M₁ | 1.9 | Antagonist |

| Histamine H₁ | 1.1 | Antagonist |

| Adrenergic α₁ | 7 | Antagonist |

Key Signaling Pathways and Mechanisms of Action

The N-methylpiperazine scaffold is a key feature in drugs that modulate critical signaling pathways involved in cancer and central nervous system disorders.

BCR-ABL Signaling and its Inhibition by Imatinib

In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation.[8] Imatinib, which contains an N-methylpiperazine group, acts as a potent inhibitor of the BCR-ABL tyrosine kinase by binding to the ATP-binding site of the kinase domain in its inactive conformation.[3][9] This prevents the phosphorylation of downstream substrates and blocks the signaling cascades that lead to leukemogenesis.[8][10]

References

- 1. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 3. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of N-methylpiperazine-1-carboxamide: A Technical Guide for Drug Development Professionals

Abstract

N-methylpiperazine-1-carboxamide is a heterocyclic motif increasingly recognized for its role as a privileged scaffold in medicinal chemistry. While data on the standalone molecule's biological activity is limited, its incorporation into a multitude of potent, clinically relevant compounds underscores its importance as a key pharmacophore. This technical guide provides an in-depth analysis of the mechanism of action of this compound, not as an independent agent, but as a critical structural component that confers desirable pharmacological properties. We will focus on its established role in the design of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and explore its potential as a modulator of G-protein coupled receptors (GPCRs). This whitepaper will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the scaffold's contribution to molecular mechanisms, supported by quantitative data from key derivatives, detailed experimental protocols for its characterization, and visual diagrams of relevant signaling pathways and workflows.

Introduction: The Piperazine Carboxamide Scaffold

The piperazine ring is a ubiquitous feature in pharmacologically active compounds, prized for its favorable physicochemical properties, including good aqueous solubility and the ability to modulate lipophilicity. The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile. The addition of an N-methylcarboxamide group creates the this compound moiety, a scaffold that has been successfully employed in the development of drugs targeting a diverse range of biological targets, from kinases to GPCRs. While the core this compound molecule itself is primarily described as a synthetic building block, its recurring presence in potent inhibitors suggests it plays a crucial role in molecular recognition and binding.[1]

Mechanism of Action as a Kinase Inhibitor Moiety

The most well-documented role for the this compound scaffold is as a key component of Type II kinase inhibitors, particularly those targeting VEGFR-2 (also known as KDR). These inhibitors are critical in oncology for their ability to halt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

The VEGF/VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth and proliferation of vascular endothelial cells. It exerts its effects by binding to and activating VEGFR-2, a receptor tyrosine kinase (RTK) on the cell surface. Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that drive angiogenesis.[2][3][4][5]

Key downstream cascades initiated by VEGFR-2 activation include:

-

The PLCγ-PKC-MAPK Pathway: This pathway is a primary driver of endothelial cell proliferation.[3][4]

-

The PI3K-Akt Pathway: This cascade is crucial for promoting endothelial cell survival and increasing vascular permeability.[2][4]

The this compound moiety is often incorporated into inhibitors that bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking the entire downstream signaling cascade.

Quantitative Analysis of Derivatives

While IC50 or Ki values for the standalone this compound are not publicly available, its integral role is demonstrated by the high potency of complex inhibitors that contain this scaffold. The table below summarizes the activity of several multi-targeted kinase inhibitors where the this compound or a closely related N-methylpiperazine moiety is a key structural feature.

| Compound Name | Structure (Highlighting Moiety) | Target Kinase(s) | Reported IC50 / Ki |

| Dovitinib (TKI-258) | 4-amino-5-fluoro-3-(6-(4-methylpiperazin -1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one[6][7][8] | VEGFR-2 (KDR) , FGFR1/3, FLT3, c-Kit | 13 nM , 8/9 nM, 1 nM, 2 nM[6][9][10] |

| Lenvatinib (E7080) | 4-(3-chloro-4-(cyclopropylcarbamoylamino)phenoxy)-7-methoxyquinoline-6-carboxamide (Note: Carboxamide linked to quinoline, piperazine is a common addition in other analogs)[11][12][13][14][15] | VEGFR-2 (KDR) , VEGFR-1/3, FGFR1-4, RET, KIT | 0.74 nM (Ki) , 1.3/0.71 nM (Ki), 22/8.2/15 nM (Ki), 1.5 nM (Ki), 11 nM (Ki)[15] |

| Compound 10g (MEK Inhibitor) | N-(2-(4-methylpiperazin -1-yl)ethyl)-1H-dibenzo[a,c]carbazole-12-carboxamide[16] | MEK1 | 0.11 µM[16] |

| Compound 2k (MAO-B/AChE Inhibitor) | (E)-1-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one with N-methylpiperazine chalcone[17] | MAO-B, AChE | 0.71 µM, 8.10 µM[17] |

Table 1: Potency of Representative Kinase Inhibitors Containing the N-Methylpiperazine or this compound Scaffold. Data is illustrative of the scaffold's presence in potent molecules.

Potential as a GPCR Modulator

Beyond kinase inhibition, the this compound scaffold is implicated in the modulation of G-protein coupled receptors (GPCRs). GPCRs constitute a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli and are major targets for pharmaceuticals. The piperazine moiety is a well-established component of many GPCR-targeting drugs, particularly in the central nervous system (CNS). While direct evidence for this compound is still emerging, its structural similarity to known GPCR ligands suggests it could serve as a valuable starting point for developing novel modulators.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound or its novel derivatives, a systematic screening approach is required. Below are detailed, representative protocols for assessing its activity against the two most probable target classes: kinases and GPCRs.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 using a luminescence-based ADP detection assay.

Objective: To quantify the inhibitory effect of this compound on VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase domain (BPS Bioscience, Cat# 40301 or similar)[18]

-

Poly-Glu,Tyr (4:1) peptide substrate (Sigma-Aldrich, Cat# P0275)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[19][20][21][22]

-

Dithiothreitol (DTT)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

-

Test Compound (this compound) dissolved in DMSO

-

Staurosporine or Dovitinib (as positive control inhibitor)

-

ATP (1mM stock solution)

-

White, opaque 384-well assay plates

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer.

-

Prepare a 2X kinase/substrate solution in Kinase Buffer containing VEGFR-2 and Poly-Glu,Tyr substrate.

-

Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Prepare serial dilutions of the test compound and control inhibitor in DMSO, then dilute into Kinase Buffer to create 4X final concentration stocks.

-

-

Kinase Reaction:

-

Add 2.5 µL of 4X Test Compound or control to wells of a 384-well plate. For "no inhibitor" controls, add 2.5 µL of buffer with DMSO.

-

Add 5 µL of 2X kinase/substrate solution to all wells.

-

Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells. Final volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract background luminescence (no enzyme control) from all data points.

-

Normalize the data, setting the "no inhibitor" control as 100% activity and a high concentration of control inhibitor as 0% activity.

-

Plot the normalized activity versus the logarithm of the test compound concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

-

Protocol 2: GPCR Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific GPCR target using a competition binding assay with a known radioligand.[18][23][24][25][26]

Objective: To determine if this compound binds to a specific GPCR and to quantify its binding affinity.

Materials:

-

Cell membranes prepared from a cell line overexpressing the target GPCR.

-

A suitable radioligand (e.g., [³H]-ligand or [¹²⁵I]-ligand) with known affinity (Kd) for the target GPCR.

-

Test Compound (this compound).

-

Unlabeled reference ligand (for non-specific binding determination).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

Glass fiber filter mats (pre-soaked in polyethyleneimine, PEI).

-

96-well filter plates and vacuum manifold (cell harvester).

-

Scintillation fluid and a scintillation counter (for ³H) or gamma counter (for ¹²⁵I).

Methodology:

-

Reagent Preparation:

-

Thaw and resuspend cell membranes in ice-cold Binding Buffer to a predetermined optimal concentration.

-

Prepare serial dilutions of the test compound in Binding Buffer.

-

Prepare the radioligand solution in Binding Buffer at a fixed concentration (typically at or below its Kd value).

-

Prepare a high concentration of the unlabeled reference ligand for determining non-specific binding (NSB).

-

-

Binding Reaction:

-

In a 96-well assay plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Binding Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + high concentration of unlabeled reference ligand.

-

Competition: Membranes + Radioligand + serial dilutions of Test Compound.

-

-

The typical assay volume is 100-250 µL.

-

Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter mat completely.

-

Add scintillation cocktail to each well (or place in tubes for gamma counting).

-

Measure the radioactivity in a scintillation or gamma counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound stands as a testament to the power of privileged scaffolds in drug discovery. While it may not exhibit potent biological activity in its own right, its true value lies in its role as a foundational structural element. Its incorporation into complex molecules has yielded highly potent inhibitors of VEGFR-2, a critical target in anti-angiogenic cancer therapy. The evidence strongly suggests that the this compound moiety provides key interactions within the ATP-binding pocket of kinases and offers a versatile platform for developing modulators of other target classes, such as GPCRs. The experimental frameworks provided herein offer a clear path for drug development professionals to systematically evaluate novel derivatives of this promising scaffold, paving the way for the discovery of next-generation therapeutics.

References

- 1. This compound | 163361-25-9 | NGA36125 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Facebook [cancer.gov]

- 8. Tki258 | C24H29FN6O5 | CID 135611162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Lenvatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tga.gov.au [tga.gov.au]

- 15. Lenvatinib - Wikipedia [en.wikipedia.org]

- 16. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 20. ADP-Glo™ Kinase Assay [promega.com]

- 21. ulab360.com [ulab360.com]

- 22. promega.com [promega.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 26. benchchem.com [benchchem.com]

The Piperazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Synthetic History of Piperazine-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of pharmaceuticals is a testament to its unique physicochemical properties and synthetic versatility.[3][4] The piperazine moiety is considered a "privileged scaffold" because its incorporation into a molecule can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][3] The two nitrogen atoms provide handles for modulating solubility, basicity (pKa), and lipophilicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This technical guide provides a comprehensive overview of the discovery and synthetic history of piperazine-containing drugs. It traces the journey of the piperazine nucleus from its early applications to its current status as a ubiquitous component in modern therapeutics. We will delve into the synthetic evolution of key drugs, present detailed experimental protocols, and visualize the complex signaling pathways they modulate.

Early History and the Dawn of a Privileged Scaffold

The story of piperazine in medicine begins not with a targeted drug discovery program, but with a serendipitous observation. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine's first foray into the medical field was in the early 1900s as a proposed solvent for uric acid in the treatment of gout.[3] While it showed a remarkable ability to dissolve uric acid in vitro, this property did not translate into clinical efficacy.[3]

The turning point for piperazine came in 1953 with the discovery of its potent anthelmintic properties.[3][5] Administered as a citrate or adipate salt to improve stability, piperazine became a primary treatment for parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[3][6] Its mechanism of action involves agonizing nematode-specific GABA receptors at the neuromuscular junction, leading to an influx of chloride ions, hyperpolarization of the muscle cell membrane, and subsequent flaccid paralysis of the worm, which is then expelled from the host.[1][7][8] This selective action on the parasite's nervous system, with minimal effect on the host, highlighted the therapeutic potential of the piperazine core.[3]

This initial success spurred medicinal chemists to explore the incorporation of the piperazine ring into more complex molecules, leading to its establishment as a privileged scaffold in drug design.[3]

Case Studies of Prominent Piperazine-Containing Drugs

The versatility of the piperazine scaffold is best illustrated through the examination of several blockbuster drugs across different therapeutic areas.

Imatinib (Gleevec®): A Revolution in Cancer Therapy